molecular formula C8H11N3O2 B14259477 (2-Ethyl-4-nitrophenyl)hydrazine CAS No. 412925-82-7

(2-Ethyl-4-nitrophenyl)hydrazine

Cat. No.: B14259477
CAS No.: 412925-82-7
M. Wt: 181.19 g/mol
InChI Key: LHHSAXNIQLDBMI-UHFFFAOYSA-N
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Description

(2-Ethyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of hydrazine, characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-nitrophenyl)hydrazine typically involves the reaction of 2-ethyl-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones when reacted with carbonyl compounds.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-Ethyl-4-aminophenylhydrazine.

    Substitution: Hydrazones.

    Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

(2-Ethyl-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form hydrazones with carbonyl-containing drugs, enhancing their stability and activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl groups in biological molecules, potentially altering their function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group at the second position.

    2-Ethylphenylhydrazine: Similar structure but lacks the nitro group at the fourth position.

    2,4-Dinitrophenylhydrazine: Contains two nitro groups at the second and fourth positions but lacks the ethyl group.

Uniqueness

(2-Ethyl-4-nitrophenyl)hydrazine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethyl-4-nitrophenyl)hydrazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution by reacting hydrazine hydrate with a precursor such as 2-ethyl-4-nitrochlorobenzene. A reflux setup in ethanol (18–20 hours) under anhydrous conditions is typical, followed by crystallization . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring progress via TLC or HPLC ensures purity.

Q. How can this compound be characterized spectroscopically and structurally?

  • Methodology :

  • UV-Vis Spectrophotometry : Measure absorption maxima (e.g., 546 nm for permanganate-based assays) to quantify hydrazine derivatives .
  • X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is ideal for small-molecule crystallography, while SHELXD aids in solving twinned or high-resolution structures .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to explosive risks in dry states, maintain wetting with ≥30% water. Use grounded equipment, avoid friction, and store in flame-resistant containers. For spills, flood with water and avoid direct contact .

Q. How does this compound react with carbonyl compounds?

  • Methodology : It forms stable hydrazones with aldehydes/ketones under acidic conditions. Monitor reaction via NMR (disappearance of carbonyl peaks at ~200 ppm) or IR (shift from C=O to C=N stretches). The nitro group enhances electrophilicity, accelerating nucleophilic attack .

Advanced Research Questions

Q. What computational methods predict the catalytic activity of this compound in ring-opening metathesis?

  • Methodology : Density Functional Theory (DFT) calculates activation barriers for cycloreversion steps. Compare energy landscapes of [2.2.1] vs. [2.2.2] bicyclic hydrazine catalysts. Validate predictions experimentally by measuring reaction rates under optimized conditions (e.g., 80°C in toluene) .

Q. How can this compound enhance photocatalytic hydrogen evolution systems?

  • Methodology : Incorporate into MoSe2/CdS-CdSe composites via hydrothermal synthesis. Hydrazine acts as a reducing agent, tuning phase composition. Use DFT to identify active sites (e.g., Mo-edge vacancies) and validate with HER (Hydrogen Evolution Reaction) assays under visible light .

Q. How to resolve contradictions in reported reaction yields for hydrazone formation?

  • Methodology : Conduct sensitivity analysis on variables (pH, solvent polarity, substituent effects). Use HPLC-MS to detect side products (e.g., Fischer indole derivatives). Compare kinetic data (Arrhenius plots) across studies to isolate rate-limiting steps .

Q. What role does this compound play in DNA-interactive studies?

  • Methodology : Synthesize derivatives (e.g., benzylidene-hydrazines) and assess mutagenicity via Ames tests. Use X-ray crystallography (SHELX) to analyze intercalation with DNA duplexes. NMR titration quantifies binding constants .

Q. How to design experiments for real-time monitoring of explosive decomposition risks?

  • Methodology : Use high-speed cameras and infrared thermal imaging to track deflagration temperatures. Compare TNT equivalence values (e.g., 0.724 for anhydrous hydrazine) under varying pressures. Model hazard classes using shockwave pressure acquisition systems .

Q. Can this compound act as a ligand in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via cyclic voltammetry (redox peaks) and EPR spectroscopy. Single-crystal XRD (SHELXL) reveals bonding modes (monodentate vs. bridging) .

Properties

CAS No.

412925-82-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(2-ethyl-4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-2-6-5-7(11(12)13)3-4-8(6)10-9/h3-5,10H,2,9H2,1H3

InChI Key

LHHSAXNIQLDBMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

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